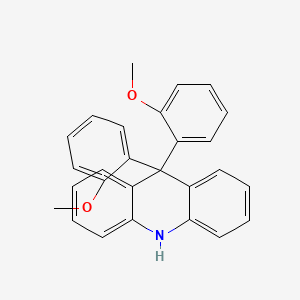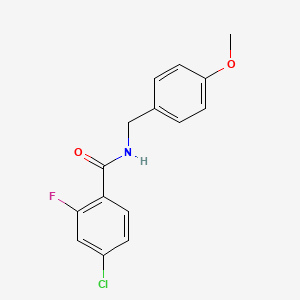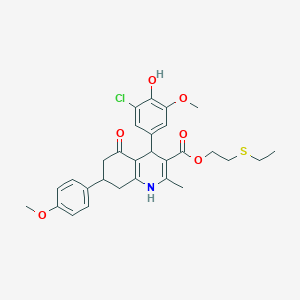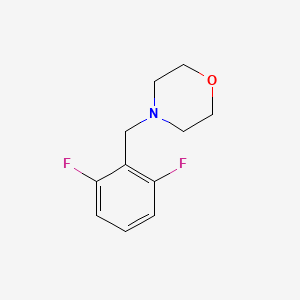![molecular formula C19H19NO2 B5119698 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5119698.png)
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline, also known as DMEQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for imaging cellular structures. 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been shown to be highly selective for lipid membranes and can be used to visualize the structure and dynamics of these membranes in living cells.
Mecanismo De Acción
The mechanism of action of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline is not fully understood, but it is thought to involve its interaction with lipid membranes. 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been shown to insert into lipid bilayers and to affect the fluidity and permeability of these membranes. This may explain its ability to act as a fluorescent probe for lipid membranes.
Biochemical and physiological effects:
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have a variety of biochemical and physiological effects, including its ability to affect lipid membrane structure and dynamics. It has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes. In addition, 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline has been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in lab experiments is its specificity for lipid membranes. This makes it a valuable tool for studying the structure and dynamics of these membranes in living cells. However, there are also some limitations to its use, including its potential toxicity and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. One area of interest is the development of new fluorescent probes based on the structure of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. These probes could be used to visualize other cellular structures or to study the interactions between different molecules in living cells. Another area of interest is the development of new methods for synthesizing 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline or related compounds, which could lead to improved purity and yield. Finally, there is also potential for the use of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline in drug development, particularly in the area of cancer therapeutics.
Métodos De Síntesis
The synthesis of 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline involves several steps, including the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 8-chloroquinoline in the presence of a base to form 8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline. The purity of the compound can be improved through recrystallization or column chromatography.
Propiedades
IUPAC Name |
8-[2-(2,5-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-15(2)18(13-14)22-12-11-21-17-7-3-5-16-6-4-10-20-19(16)17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIMAWLNXFELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,5-Dimethylphenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)
![8-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5119658.png)
![7-(ethylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5119665.png)


![N-[4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B5119677.png)
![4'-(2,5-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5119682.png)
methyl]amine](/img/structure/B5119705.png)
![1-(2-hydroxyethyl)-2,7,7-trimethyl-1,2,3,6,7,9-hexahydro-5H-imidazo[1,2-a]pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-5-one](/img/structure/B5119711.png)

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)